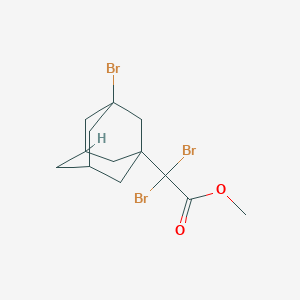![molecular formula C20H26N4O3 B5503968 4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5503968.png)
4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, due to its structural features, appears to belong to a class of chemicals that might exhibit significant biological activity, given the presence of pyrazole and piperazinone moieties. These features are commonly explored for their potential pharmacological properties.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step organic reactions, including cyclocondensation, N-alkylation, and amide formation processes. For instance, the synthesis of related piperazine derivatives has been reported through the cyclocondensation reaction of chloroacetamide derivatives with specific reagents under controlled conditions (Zhang et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds in this class is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. The crystal structure might reveal significant insights into the conformation and spatial arrangement of the molecule, which are crucial for understanding its reactivity and interactions (Zhang et al., 2007).
Chemical Reactions and Properties
Compounds with a pyrazole core linked to a piperazine ring can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. Their chemical properties are influenced by the electronic distribution within the molecule, especially around the amide and heteroaryl regions, affecting their reactivity and interaction with biological targets (Orjales et al., 1995).
科学的研究の応用
Synthesis and Medicinal Chemistry Applications
The compound shares structural similarities with molecules designed for therapeutic purposes, such as potent PPARpan agonists and selective σ1 receptor antagonists. These studies emphasize the importance of structural modification in enhancing the efficacy and selectivity of bioactive compounds. For instance, Jiasheng Guo et al. described an efficient synthesis of a PPARpan agonist, showcasing the potential of similar compounds in therapeutic applications (Guo et al., 2006). Similarly, J. Díaz et al. reported on the synthesis and pharmacological activity of a σ1 receptor antagonist, highlighting the compound's potential in pain management (Díaz et al., 2020).
Antimicrobial and Antiviral Activities
Compounds with piperazine and pyrazole moieties have been investigated for their antimicrobial and antiviral activities. H. Bektaş et al. synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, suggesting that structurally related compounds could serve as leads for the development of new antimicrobial agents (Bektaş et al., 2010). Additionally, Romero et al. explored bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors, indicating the potential of such compounds in antiviral therapy (Romero et al., 1994).
Biofilm and Enzyme Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have been synthesized for their potent bacterial biofilm and MurB enzyme inhibition activities, as reported by Ahmed E. M. Mekky and S. Sanad. This underscores the role of structurally similar compounds in addressing bacterial resistance through biofilm disruption and enzyme inhibition (Mekky & Sanad, 2020).
Anticonvulsant and CNS Activities
Research on compounds with piperazine and pyrazole components extends into central nervous system (CNS) disorders, including epilepsy and anxiety. M. Aytemi̇r et al. conducted synthesis and activity studies on kojic acid derivatives, identifying compounds with potential anticonvulsant activity (Aytemi̇r et al., 2010). This suggests that compounds with a similar structure may have applications in CNS drug development.
作用機序
将来の方向性
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-[2-methyl-5-(2-methylpropyl)pyrazole-3-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14(2)11-15-12-17(22(3)21-15)20(26)23-9-10-24(19(25)13-23)16-7-5-6-8-18(16)27-4/h5-8,12,14H,9-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNSXYGEGQWFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-chloro-2-fluorobenzyl)-3-(cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B5503895.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate](/img/structure/B5503901.png)
![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5503909.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]-3-pyrrolidinamine](/img/structure/B5503912.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5503928.png)
![ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5503938.png)

![4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5503955.png)
![5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5503963.png)
![3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5503971.png)
![methyl 9-methyl-14-oxo-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5503976.png)
![3-(2-furylmethyl)-2-mercapto-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5503986.png)
![3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5503998.png)